Cas no 1808001-72-0 (4-(2-Azidoethyl)-3,5-dichloropyridine)

4-(2-Azidoethyl)-3,5-dichloropyridine Chemical and Physical Properties
Names and Identifiers
-
- EN300-1977445
- 4-(2-azidoethyl)-3,5-dichloropyridine
- 1808001-72-0
- SCHEMBL17049035
- 4-(2-Azidoethyl)-3,5-dichloropyridine
-
- Inchi: 1S/C7H6Cl2N4/c8-6-3-11-4-7(9)5(6)1-2-12-13-10/h3-4H,1-2H2
- InChI Key: FAZOGDYYLPEVBA-UHFFFAOYSA-N
- SMILES: ClC1C=NC=C(C=1CCN=[N+]=[N-])Cl
Computed Properties
- Exact Mass: 215.9969516g/mol
- Monoisotopic Mass: 215.9969516g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 27.2Ų
4-(2-Azidoethyl)-3,5-dichloropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977445-0.25g |
4-(2-azidoethyl)-3,5-dichloropyridine |
1808001-72-0 | 0.25g |
$591.0 | 2023-09-16 | ||
Enamine | EN300-1977445-2.5g |
4-(2-azidoethyl)-3,5-dichloropyridine |
1808001-72-0 | 2.5g |
$1260.0 | 2023-09-16 | ||
Enamine | EN300-1977445-1g |
4-(2-azidoethyl)-3,5-dichloropyridine |
1808001-72-0 | 1g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1977445-0.5g |
4-(2-azidoethyl)-3,5-dichloropyridine |
1808001-72-0 | 0.5g |
$616.0 | 2023-09-16 | ||
Enamine | EN300-1977445-10.0g |
4-(2-azidoethyl)-3,5-dichloropyridine |
1808001-72-0 | 10g |
$3929.0 | 2023-05-31 | ||
Enamine | EN300-1977445-10g |
4-(2-azidoethyl)-3,5-dichloropyridine |
1808001-72-0 | 10g |
$2762.0 | 2023-09-16 | ||
Enamine | EN300-1977445-0.05g |
4-(2-azidoethyl)-3,5-dichloropyridine |
1808001-72-0 | 0.05g |
$539.0 | 2023-09-16 | ||
Enamine | EN300-1977445-5.0g |
4-(2-azidoethyl)-3,5-dichloropyridine |
1808001-72-0 | 5g |
$2650.0 | 2023-05-31 | ||
Enamine | EN300-1977445-0.1g |
4-(2-azidoethyl)-3,5-dichloropyridine |
1808001-72-0 | 0.1g |
$565.0 | 2023-09-16 | ||
Enamine | EN300-1977445-1.0g |
4-(2-azidoethyl)-3,5-dichloropyridine |
1808001-72-0 | 1g |
$914.0 | 2023-05-31 |
4-(2-Azidoethyl)-3,5-dichloropyridine Related Literature
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on 4-(2-Azidoethyl)-3,5-dichloropyridine
4-(2-Azidoethyl)-3,5-dichloropyridine (CAS No. 1808001-72-0): A Comprehensive Overview
4-(2-Azidoethyl)-3,5-dichloropyridine (CAS No. 1808001-72-0) is a versatile compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by its pyridine core, which is substituted with a 2-azidoethyl group and two chlorine atoms at the 3 and 5 positions. The combination of these functional groups endows the molecule with a range of chemical and biological properties that make it a valuable tool in various research and development activities.
The pyridine ring is a fundamental building block in organic chemistry, known for its aromaticity and ability to participate in a wide array of chemical reactions. The presence of the 2-azidoethyl group introduces additional reactivity, as azides are commonly used in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely utilized in bioconjugation studies, where it enables the selective attachment of functional groups to biomolecules such as proteins, nucleic acids, and carbohydrates.
The chlorine substituents at the 3 and 5 positions of the pyridine ring contribute to the compound's electronic properties and can influence its reactivity and biological activity. Chlorinated pyridines have been studied for their potential as pharmacophores in drug discovery, where they can modulate interactions with biological targets such as enzymes, receptors, and ion channels. The specific arrangement of these substituents in 4-(2-Azidoethyl)-3,5-dichloropyridine makes it an attractive candidate for exploring new therapeutic leads.
Recent research has highlighted the utility of 4-(2-Azidoethyl)-3,5-dichloropyridine in various applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a scaffold for developing novel antiviral agents. The azide functionality allows for the facile introduction of diverse functional groups through click chemistry, enabling the rapid synthesis of analogs with varying biological activities. This approach has shown promise in targeting viral proteases and other key viral enzymes.
In another study, researchers at the University of California explored the use of 4-(2-Azidoethyl)-3,5-dichloropyridine in cancer research. The compound was found to exhibit selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The chlorine substituents were hypothesized to play a crucial role in modulating the compound's interaction with cellular targets, such as DNA or protein kinases.
Beyond its applications in drug discovery, 4-(2-Azidoethyl)-3,5-dichloropyridine has also been investigated for its use in materials science. The azide group can be converted into various functional groups through thermal or photochemical reactions, making it useful for the synthesis of polymers and other advanced materials. For example, a recent study published in Macromolecules reported the use of this compound as a monomer for preparing stimuli-responsive hydrogels with tunable mechanical properties.
The synthetic accessibility of 4-(2-Azidoethyl)-3,5-dichloropyridine further enhances its appeal as a research tool. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. One common approach involves the nucleophilic substitution of 3,5-dichloropyridine with azidopropylamine under mild conditions. This method provides high yields and excellent purity, making it suitable for both academic and industrial applications.
In conclusion, 4-(2-Azidoethyl)-3,5-dichloropyridine (CAS No. 1808001-72-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups offers opportunities for exploring new chemical reactions, developing novel therapeutic agents, and advancing materials science research. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to remain an important focus in future research endeavors.
1808001-72-0 (4-(2-Azidoethyl)-3,5-dichloropyridine) Related Products
- 102706-14-9(Methyl 7-methoxy-2,2-diphenylbenzo[d][1,3]dioxole-5-carboxylate)
- 2026363-29-9(2-Propanone, 1-amino-3-(5-isothiazolyl)-)
- 1266845-01-5(1-(2-methylpropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2228960-45-8(2-{1-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropyl}acetic acid)
- 865248-15-3(ethyl 2-(2Z)-2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2649061-75-4(1-bromo-2-fluoro-4-(1-isocyanatocyclopropyl)benzene)
- 2228597-67-7(2-amino-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}ethan-1-one)
- 2742652-37-3(INDEX NAME NOT YET ASSIGNED)
- 1805997-18-5(5-(Bromomethyl)-3-(difluoromethyl)-2-hydroxy-4-methoxypyridine)
- 2171271-11-5((3R)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid)




